5-Chloro-N,N-dimethyl-1H-indazol-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
61317-27-9 |
|---|---|
Molecular Formula |
C9H10ClN3 |
Molecular Weight |
195.65 g/mol |
IUPAC Name |
5-chloro-N,N-dimethyl-1H-indazol-3-amine |
InChI |
InChI=1S/C9H10ClN3/c1-13(2)9-7-5-6(10)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12) |
InChI Key |
AROMKFFSCKHEIH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Advanced Structural Investigations and Conformational Analysis of 5 Chloro N,n Dimethyl 1h Indazol 3 Amine
Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
The definitive structure of 5-Chloro-N,N-dimethyl-1H-indazol-3-amine is established through a combination of spectroscopic methods. These techniques not only confirm the molecular structure but are also instrumental in assessing the purity of the synthesized compound. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of the molecule. nih.gov In ¹H NMR, distinct signals are expected for the protons on the indazole ring and the N,N-dimethyl group. The aromatic protons will appear as a complex pattern of multiplets in the downfield region, with their specific chemical shifts and coupling constants influenced by the chloro and amino substituents. The six protons of the two methyl groups on the amine are expected to be chemically equivalent due to rapid rotation around the C3-N bond at room temperature, thus appearing as a single, sharp peak. The proton on the N1 of the indazole ring typically presents as a broad singlet.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The spectrum will show distinct signals for each carbon atom in the indazole ring and a single signal for the two equivalent methyl carbons of the dimethylamino group. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene (B151609) portion of the indazole core.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N1-H | ~11.5-12.5 (broad s) | - |
| C3 | - | ~150-155 |
| C4 | ~7.5-7.7 (d) | ~120-123 |
| C5 | - | ~125-128 |
| C6 | ~6.9-7.1 (dd) | ~115-118 |
| C7 | ~7.2-7.4 (d) | ~110-112 |
| C3a (bridgehead) | - | ~120-124 |
| C7a (bridgehead) | - | ~140-143 |
| N(CH₃)₂ | ~2.9-3.1 (s, 6H) | ~40-42 |
Note: Predicted values are based on general indazole spectra and substituent effects. Actual values may vary.
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. Key vibrational bands are expected for the N-H stretch of the indazole ring, C-H stretches for the aromatic and methyl groups, C=C and C=N stretches within the aromatic system, and the C-Cl stretch.
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (indazole) | Stretching | 3100 - 3300 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2850 - 2960 |
| C=C / C=N (aromatic ring) | Stretching | 1450 - 1620 |
| C-N | Stretching | 1250 - 1350 |
| C-Cl | Stretching | 700 - 850 |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak (M+). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M+ and M+2) separated by two mass units, with a relative intensity ratio of about 3:1. nih.govresearchgate.net Common fragmentation pathways for such molecules include the loss of methyl radicals (•CH₃) from the dimethylamino group. researchgate.netnih.gov
Conformational Dynamics and Molecular Flexibility Studies
While the indazole ring itself is rigid and planar, the molecule possesses conformational flexibility primarily due to rotation around the single bond connecting the C3 carbon of the indazole ring and the nitrogen atom of the dimethylamino group (the C3-N bond).
The rotation around this C3-N bond is subject to an energy barrier. This barrier arises from steric interactions between the methyl groups and the N2 atom of the indazole ring, as well as electronic effects related to the potential for resonance between the nitrogen lone pair and the indazole π-system. At ambient temperature, this rotation is typically rapid on the NMR timescale. This fast rotation leads to the magnetic equivalence of the two methyl groups, resulting in a single sharp peak in the ¹H NMR spectrum. rsc.org
However, at sufficiently low temperatures, it is conceivable that this rotation could be slowed down. If the rate of rotation becomes slow enough on the NMR timescale, the two methyl groups would become diastereotopic (chemically non-equivalent), and the single peak would broaden and resolve into two distinct signals. The temperature at which this coalescence occurs could be used to calculate the rotational energy barrier.
Another element of flexibility is the pyramidal inversion at the nitrogen atom of the dimethylamino group. This process is generally very fast, with a low energy barrier, and does not typically lead to observable conformational isomers at normal temperatures.
While specific experimental studies on the conformational dynamics of this compound are not widely published, computational methods such as Density Functional Theory (DFT) are powerful tools for such investigations. nih.gov These theoretical studies can model the rotational potential energy surface of the C3-N bond, calculate the energy barrier to rotation, and identify the most stable (lowest energy) conformation of the dimethylamino group relative to the indazole plane.
Biological Activities and Pharmacological Modalities of Indazole Derivatives, with Emphasis on 5 Chloro N,n Dimethyl 1h Indazol 3 Amine Analogues
Anti-Inflammatory Activities and Associated Molecular Mechanisms
Indazole derivatives are recognized for their significant anti-inflammatory properties, which are attributed to their ability to modulate key enzymatic pathways and cellular responses involved in inflammation. nih.gov
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) is a critical enzyme in the synthesis of prostaglandins, which are key mediators of inflammation. mdpi.commdpi.com The enzyme exists in two primary isoforms, COX-1, which is constitutively expressed and involved in physiological processes, and COX-2, which is inducible and plays a major role in pathological inflammation. mdpi.combrieflands.com Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. mdpi.com
A series of novel indazole and azaindazole derivatives have been developed and shown to exhibit high affinity and selectivity for the COX-2 enzyme. nih.govnih.gov Through structural modifications, compound 16 (chemical structure not specified in the source) was identified as a particularly effective COX-2 inhibitor, with an IC50 value of 0.409 µM and excellent selectivity over COX-1. nih.govnih.gov In vitro enzymatic assays confirmed that various indazole derivatives demonstrated activity against the COX-2 enzyme, with no significant inhibition of COX-1 detected at concentrations up to 30 µM. nih.gov
5-Lipoxygenase (5-LOX) Inhibition
While the provided search results focus heavily on other mechanisms, the broader anti-inflammatory profile of indazole derivatives suggests potential interactions with various inflammatory pathways. The 5-Lipoxygenase (5-LOX) pathway is another crucial component of the inflammatory cascade, responsible for the production of leukotrienes. Dual inhibition of both COX and 5-LOX pathways is a recognized strategy for developing potent anti-inflammatory agents with a potentially improved safety profile. Although direct evidence for 5-LOX inhibition by 5-Chloro-N,N-dimethyl-1H-indazol-3-amine analogues was not prominent in the search results, the established anti-inflammatory nature of the indazole scaffold warrants further investigation into this specific mechanism.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key protein kinase involved in the signaling pathways of the interleukin-1 receptor (IL-1R) and Toll-like receptor (TLR) families. These pathways are central to the innate immune response and the production of pro-inflammatory cytokines. As such, inhibiting IRAK4 is a promising strategy for the treatment of a wide range of inflammatory and autoimmune diseases. While the search results did not yield specific studies on the inhibition of IRAK4 by this compound or its direct analogues, the known kinase-inhibiting capabilities of the indazole scaffold make IRAK4 a plausible target for this class of compounds.
Modulation of Calcium-Release Activated Calcium (CRAC) Channels
The influx of extracellular calcium through Calcium-Release Activated Calcium (CRAC) channels is a critical signaling event that controls the function of mast cells and other immune cells. nih.govresearchgate.net Aberrant activation of these cells contributes to numerous diseases, including autoimmune disorders and inflammation. nih.govresearchgate.net Therefore, blocking CRAC channels represents a viable therapeutic approach to modulate immune responses. nih.govnih.gov
Structure-activity relationship (SAR) studies of indazole-3-carboxamides have identified them as potent CRAC channel blockers. nih.govnih.gov These studies revealed that the specific regiochemistry of the amide linker is crucial for activity. nih.govnih.gov Notably, indazole-3-carboxamide 12d was found to potently inhibit calcium influx and stabilize mast cells with a sub-micromolar IC50. nih.govnih.gov This compound also effectively inhibited the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor α (TNFα) from activated mast cells. nih.gov The most potent compounds in this series, 12d and 12a , demonstrated IC50 values for calcium influx inhibition of 0.67 µM and 1.51 µM, respectively. nih.gov Compound 12d was also the most potent inhibitor of TNFα production, with an IC50 of 0.28 µM. nih.gov
| Compound | Ca²+ Influx IC50 (µM) | TNFα Production IC50 (µM) |
|---|---|---|
| 12a | 1.51 | Sub-µM |
| 12d | 0.67 | 0.28 |
Anticancer Potential and Antitumor Mechanistic Pathways
The indazole scaffold is a privileged structure in the development of anticancer agents, largely due to its effectiveness as a hinge-binding motif for various protein kinases. nih.gov Dysregulation of protein kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. nih.govresearchgate.net Numerous indazole derivatives have been synthesized and evaluated as inhibitors of specific kinases involved in cancer progression. nih.gov
Kinase Inhibition Profiles
Indazole derivatives have been shown to inhibit a wide range of protein kinases that are implicated in tumor growth, proliferation, and angiogenesis.
EGFR: Certain 1H-indazole derivatives have been developed as inhibitors of the epidermal growth factor receptor (EGFR), including drug-resistant mutants like EGFR-L858R/T790M. nih.gov One promising compound, 128 , displayed potent inhibitory activity against H1975 and HCC827 cancer cell lines with EC50 values of 191 nM and 22 nM, respectively, while showing much lower activity against the wild-type receptor. nih.gov
CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy. nih.govmdpi.com Tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes. nih.gov Following a high-throughput screen, analogues were synthesized that showed improved inhibitory activity against CDK2/cyclin A1, E, and O compared to the initial hit compound. nih.gov
c-Met: The receptor tyrosine kinase c-Met is another target in cancer therapy, and its deregulation is implicated in several human cancers. nih.govresearchgate.net A series of indazole derivatives were designed and evaluated as c-Met inhibitors, with compound 4d showing the highest activity, with an IC50 value of 0.17 µM in a biochemical assay and 5.45 µM in a cell-based assay. nih.gov
HSP90: Heat shock protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of many proteins required for tumor cell growth and survival. nih.govnih.gov Indazole analogues have been designed to function as C-terminal inhibitors of HSP90. nih.govskku.edu Compound 12d demonstrated significant inhibitory effects in both trastuzumab-sensitive (BT474) and resistant (JIMT-1) breast cancer cells, with IC50 values of 6.86 µM and 4.42 µM, respectively. nih.govskku.edu
VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govbiotech-asia.orgnih.gov Numerous indazole-based compounds have been developed as potent VEGFR-2 inhibitors. nih.govbiotech-asia.orgresearchgate.net One highly potent compound, 30 , was found to inhibit VEGFR-2 with an IC50 of 1.24 nM. nih.gov Another series of indazole-pyrimidine derivatives also showed excellent inhibitory activity against VEGFR-2, with some compounds having IC50 values significantly better than the reference drug sorafenib. nih.gov For example, compounds 12b , 12c , and 12e had IC50 values of 5.4, 5.6, and 7 nM, respectively. nih.gov
ALK: Anaplastic lymphoma kinase (ALK) is another important target in cancer. 3-aminoindazole derivatives have been investigated as ALK inhibitors, with entrectinib (B1684687) (127 ) showing high potency with an IC50 value of 12 nM. nih.gov
FGFR: Fibroblast growth factor receptors (FGFRs) are a family of tyrosine kinases whose overactivity is associated with various cancers. benthamdirect.combohrium.com Indazole-based compounds have been identified as potent inhibitors of FGFR1, FGFR2, and FGFR3. nih.govbenthamdirect.comnih.gov One derivative, 14c , showed an IC50 of 9.8 nM against FGFR1. nih.gov Another compound, 27a , exhibited potent activity against both FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 nM). nih.gov A separate study identified [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine (1 ) as an FGFR1 inhibitor with an IC50 of 100 nM. benthamdirect.combohrium.com
Bcr-Abl: The Bcr-Abl fusion protein is the causative agent in chronic myeloid leukemia (CML). nih.gov 1H-indazol-3-amine derivatives have been evaluated for their activity against both wild-type and T315I mutant Bcr-Abl. nih.gov Compound 89 was a potent inhibitor of Bcr-AblWT (IC50 = 0.014 µM) and Bcr-AblT315I (IC50 = 0.45 µM). nih.gov More recently, a diarylamide 3-aminoindazole, AKE-72 , was discovered as a potent pan-Bcr-Abl inhibitor, with IC50 values of < 0.5 nM against the wild-type and 9 nM against the T315I mutant. nih.govtandfonline.com
PDK1: While the search results extensively cover various kinases, specific data on PDK1 (Phosphoinositide-dependent kinase-1) inhibition by this compound analogues was not explicitly found. However, given the broad kinase inhibitory profile of the indazole scaffold, including activity against the upstream PI3K/AKT/mTOR pathway, PDK1 remains a potential target for this class of compounds. nih.gov
| Target Kinase | Compound | Inhibitory Concentration (IC50/EC50) |
|---|---|---|
| EGFR (H1975 cell line) | 128 | 191 nM (EC50) |
| c-Met | 4d | 0.17 µM (IC50) |
| HSP90 (JIMT-1 cell line) | 12d | 4.42 µM (IC50) |
| VEGFR-2 | 30 | 1.24 nM (IC50) |
| VEGFR-2 | 12b | 5.4 nM (IC50) |
| ALK | Entrectinib (127) | 12 nM (IC50) |
| FGFR1 | 14c | 9.8 nM (IC50) |
| FGFR2 | 27a | 2.0 nM (IC50) |
| Bcr-Abl (T315I mutant) | AKE-72 | 9 nM (IC50) |
Aromatase Enzyme Inhibition
Aromatase is a critical enzyme in the final step of estrogen biosynthesis, converting androgens into estrogens. Its inhibition is a key therapeutic strategy for managing estrogen-dependent diseases, particularly certain types of breast cancer. nih.govcancer-research-network.com Non-steroidal aromatase inhibitors often feature heterocyclic nitrogen atoms, such as those in triazole or imidazole (B134444) rings, which play a crucial role by coordinating with the heme iron of the aromatase enzyme. nih.gov
While specific studies on this compound as an aromatase inhibitor are not detailed, the broader class of nitrogen-containing heterocyclic compounds, including indazoles and structurally related benzimidazoles, are recognized as promising scaffolds for developing new aromatase inhibitors. nih.govcancer-research-network.com For instance, research into benzimidazole-triazolothiadiazine derivatives has yielded compounds with potent aromatase inhibitory activity, comparable to the clinical drug letrozole. cancer-research-network.com This highlights the potential of the indazole framework and its analogues in the design of novel aromatase inhibitors.
Induction of Apoptosis and Cell Cycle Modulation
Indazole derivatives have been shown to exert anticancer effects by inducing programmed cell death (apoptosis) and interfering with the cell cycle. A series of novel 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines. nih.govresearchgate.net
One particularly promising compound, designated 6o, demonstrated a significant inhibitory effect against the K562 chronic myeloid leukemia cell line, with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.govresearchgate.net This compound also showed favorable selectivity, being less toxic to normal HEK-293 cells (IC50 = 33.2 µM). nih.govresearchgate.net Further investigation revealed that compound 6o induces apoptosis and modulates the cell cycle in a concentration-dependent manner. nih.govresearchgate.net Its mechanism of action is believed to involve the inhibition of Bcl2 family members and interference with the p53/MDM2 pathway, both of which are critical in regulating cell survival and death. nih.govresearchgate.net Other studies on polysubstituted indazoles have also shown their ability to trigger apoptosis and cause a blockage of cells in the S phase of the cell cycle. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Indazole Derivatives
| Compound | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Hepatoma) IC50 (µM) | HEK-293 (Normal) IC50 (µM) |
|---|---|---|---|---|---|
| 6o | >50 | 5.15 | 18.7 | 15.6 | 33.2 |
| 5k | 10.12 | 11.34 | 12.33 | 3.32 | 12.17 |
Data sourced from Wang C, et al. (2023). nih.gov
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. aacrjournals.org A key target for inhibiting angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov The indazole scaffold is a core component of several potent VEGFR-2 inhibitors.
Marketed drugs such as Pazopanib and Axitinib feature an indazole core and function as multi-kinase inhibitors that block VEGFR, thereby inhibiting angiogenesis and tumor growth. aacrjournals.orgresearchgate.netnih.gov Pazopanib demonstrates potent inhibition against VEGFR-1, -2, and -3 with IC50 values of 10, 30, and 47 nM, respectively. aacrjournals.org It also potently inhibits the VEGF-induced phosphorylation of VEGFR-2 in human umbilical vein endothelial cells (HUVECs) with an IC50 of approximately 8 nM. aacrjournals.org Axitinib is a selective and potent oral inhibitor of VEGFRs 1, 2, and 3. researchgate.net Its anti-angiogenic activity has been demonstrated in various preclinical models, where it was shown to reduce microvessel density and inhibit tumor growth. researchgate.net
Recent research has focused on designing novel indazole derivatives specifically as VEGFR-2 inhibitors. One study identified a compound that inhibits VEGFR-2 with an IC50 of 1.24 nM and significantly suppresses tumor angiogenesis in a zebrafish model. nih.gov Another series of indazole derivatives showed potent inhibitory action against the VEGFR-2 kinase enzyme, with the most active compounds having IC50 values as low as 5.4 nM and 5.6 nM. nih.gov These compounds also strongly inhibited the proliferation of HUVECs, confirming their anti-angiogenic potential at a cellular level. nih.gov
Antimicrobial and Antiviral Activities
The indazole nucleus is a versatile scaffold found in compounds with a broad spectrum of antimicrobial and antiviral properties. mdpi.com
Antibacterial and Antifungal Efficacy
Indazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. nih.gov Certain N-methyl-3-aryl indazoles show significant inhibitory activity against bacterial strains including Xanthomonas campestris, Bacillus megaterium, Bacillus cereus, and Escherichia coli. nih.govresearchgate.net The same compounds also exhibit activity against the fungal strain Candida albicans. nih.gov
The mechanism of antibacterial action for some indazole derivatives involves the inhibition of bacterial DNA gyrase B (GyrB), a clinically validated target. mdpi.com This class of inhibitors has shown excellent antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Other indazole analogues, such as 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles, have shown modest antibacterial activity against strains like Staphylococcus aureus and Vibrio cholerae, with some compounds possessing electron-withdrawing groups being more potent than the standard drug Ciprofloxacin. nih.gov
In terms of antifungal activity, various indazole derivatives have been tested against human pathogens. 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against Candida albicans and Candida glabrata. Additionally, 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles were effective against fungal strains such as Aspergillus flavus, Mucor, and Rhizopus, with some derivatives showing greater efficacy than the standard drug Fluconazole. nih.gov
Table 2: Antibacterial Activity of N-methyl-3-aryl Indazoles (Zone of Inhibition in cm)
| Compound | Xanthomonas campestris | Bacillus megaterium |
|---|---|---|
| 5a | 2.1 | 1.5 |
| 5f | 2.2 | - |
| 5h | - | 1.2 |
| 5i | 2.3 | - |
| 5j | - | 1.6 |
| Streptomycin (Standard) | 2.8 | 3.7 |
Data sourced from Saketi JR, et al. (2021). researchgate.net
Antileishmanial Properties and Target Inhibition (e.g., Trypanothione Reductase)
Leishmaniasis is a parasitic disease for which new treatments are urgently needed. Indazole derivatives have emerged as a promising class of compounds with significant antileishmanial activity. aacrjournals.org In particular, 5-nitroindazole (B105863) derivatives have been extensively studied.
In vitro studies of 3-alkoxy-1-benzyl-5-nitroindazoles and 2-benzyl-5-nitroindazolin-3-ones have demonstrated potent and selective inhibitory activity against various Leishmania species, including L. amazonensis, L. infantum, and L. mexicana. For example, one derivative, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, showed an IC50 of 0.46 µM against L. amazonensis amastigotes with a high selectivity index.
The molecular target for some of these compounds is believed to be Trypanothione Reductase (TryR), an essential enzyme for the parasite's survival. Molecular docking studies with 3-chloro-6-nitro-1H-indazole derivatives against Leishmania infantum TryR have supported this hypothesis. Furthermore, in vivo studies in a BALB/c mouse model of cutaneous leishmaniasis confirmed the efficacy of these compounds. The derivative NV6, administered intralesionally, showed leishmanicidal activity comparable to the control drug Amphotericin B, significantly reducing lesion development and parasite load.
Anti-HIV Activity
The indazole scaffold is present in molecules that exhibit anti-HIV properties. mdpi.comnih.gov While many reports mention this activity broadly, specific research has identified promising indazole-containing compounds for HIV-1 inhibition. A cell-based screening led to the discovery of an oxazole (B20620) scaffold with potent inhibitory activity, which prompted the development of indazole-based prodrugs to improve physicochemical properties like aqueous solubility.
One lead compound from this research, 4k, demonstrated an effective concentration (EC50) of 0.42µM against HIV-1. To overcome the poor solubility of this class of compounds, N-acyloxymethyl analogues were developed as potential prodrugs. These prodrugs showed increased aqueous solubility and were susceptible to enzymatic hydrolysis, suggesting they could effectively release the active indazole compound in vivo. Additionally, computational studies on hybrid molecules combining indazole and 2-pyrone moieties have suggested potential antiviral activity against HIV-1. aacrjournals.org
Neuroprotective and Central Nervous System Modulatory Effects
The indazole scaffold has emerged as a significant pharmacophore in the development of therapeutic agents targeting the central nervous system (CNS). Analogues of this compound have been investigated for their potential in treating neurodegenerative diseases, leveraging their ability to interact with key enzymatic targets within the brain.
Monoamine oxidases (MAOs) are crucial enzymes in the metabolism of monoamine neurotransmitters. The inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease. Research into indazole-5-carboxamides has revealed a class of highly potent, selective, and reversible inhibitors of MAO-B.
Detailed structure-activity relationship (SAR) studies have identified several indazole-5-carboxamide derivatives with subnanomolar potency for human MAO-B (hMAO-B). For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide demonstrated an IC50 value of 0.386 nM for hMAO-B, with over 25,000-fold selectivity against MAO-A. google.com Even subtle structural modifications, such as the substituent on the phenyl ring of the carboxamide moiety, have been shown to significantly impact potency and selectivity. Computational docking studies suggest that these small molecule inhibitors achieve their high potency through specific interactions within the enzyme's binding site. google.com
Table 1: MAO-B Inhibitory Activity of Indazole-5-carboxamide Analogues
| Compound | Structure | hMAO-B IC50 (nM) | Selectivity vs. hMAO-A |
|---|---|---|---|
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 0.386 | >25,000-fold | |
| N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide | 1.59 | >6,000-fold | |
| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | 0.612 | >16,000-fold |
Mutations in the leucine-rich repeat kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a prime target for therapeutic intervention.
MLi-2, a structurally novel indazole-containing compound, has been identified as a highly potent and selective LRRK2 kinase inhibitor with excellent central nervous system penetration. nih.govnih.gov It exhibits exceptional potency in in vitro assays, with an IC50 of 0.76 nM against purified LRRK2. nih.gov MLi-2 demonstrates significant selectivity, with over 295-fold selectivity against a panel of more than 300 other kinases. nih.gov The ability of MLi-2 to cross the blood-brain barrier and inhibit LRRK2 activity in the brain makes it a valuable tool for studying the therapeutic potential of LRRK2 kinase inhibition in neurodegenerative disorders like Parkinson's disease. nih.govnih.gov
Table 2: LRRK2 Inhibitory Profile of MLi-2
| Compound | Target | IC50 (nM) | Key Properties |
|---|---|---|---|
| MLi-2 | LRRK2 Kinase | 0.76 | Potent, selective, CNS penetrant |
Other Emerging Biological Activities (e.g., anti-obesity, contraceptive, anti-osteoporosis)
Beyond the central nervous system, indazole derivatives are being explored for a variety of other therapeutic applications.
One area of investigation is in anti-obesity agents. A study on 1-(2H-indazole-5-yl)pyridin-2(1H)-one derivatives identified a compound that produced a significant reduction in body weight in diet-induced obese rats, suggesting potential as a novel anti-obesity agent through MCHR1 antagonistic activity. japsonline.com
In the realm of contraception , a novel indazole carboxylic acid derivative, gamendazole (B1674601), has shown potent antispermatogenic effects. google.comnih.gov A single oral dose of gamendazole in male rats resulted in a 100% infertility rate, which was reversible in a portion of the subjects. google.com The mechanism is believed to involve the targeting of Sertoli cells in the testes. google.com
Furthermore, the indazole scaffold has been implicated in the development of treatments for osteoporosis . Patent literature reveals that certain indazole derivatives acting as cannabinoid CB1 receptor agonists are being explored for their potential therapeutic benefits in osteoporosis, among other conditions. google.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 5 Chloro N,n Dimethyl 1h Indazol 3 Amine Analogues
Impact of Substituents on the Indazole Ring System and Biological Activity
The biological profile of an indazole derivative is profoundly influenced by the substituents attached to its benzene (B151609) and pyrazole (B372694) rings. Medicinal chemists strategically modify these positions to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Aromatic ring substitution at the C-5 position, in particular, has been a focal point for developing highly active and selective inhibitors. nih.gov
Research has shown that diverse functional groups can be tolerated at various positions, leading to a wide spectrum of pharmacological activities. For instance, the introduction of different substituted aromatic groups at the C-5 position via Suzuki coupling has been used to explore interactions with multiple kinase targets. nih.gov Similarly, modifications at the C-6 position, such as the incorporation of anilino groups, have been explored for developing inhibitors of c-Jun N-terminal kinase-3. austinpublishinggroup.com
The electronic nature of the substituent is a critical determinant of activity. In a study on indazole-based sulfonamides targeting the MAPK1 kinase, substituting a 5-nitro group with a 5-amino group significantly enhanced the binding affinity. mdpi.com This highlights how a change from an electron-withdrawing group (nitro) to an electron-donating group (amino) at the C-5 position can dramatically alter molecular interactions. Further studies have identified various substitutions across the indazole ring that confer potent inhibitory activities against targets like Fibroblast Growth Factor Receptors (FGFRs), Bcr-Abl, and Anaplastic Lymphoma Kinase (ALK). nih.govmdpi.com
| Position on Indazole Ring | Substituent Type | Observed Biological Effect | Example Target/Activity | Reference |
|---|---|---|---|---|
| C-3 | Amine/Amide | Acts as an effective hinge-binding fragment. | Tyrosine Kinase Inhibition | nih.gov |
| C-5 | Aromatic Rings | Can increase activity and selectivity. | Kinase Inhibition | nih.gov |
| C-5 | Nitro (NO₂) vs. Amino (NH₂) | Amino group significantly enhanced binding affinity over the nitro group. | MAPK1 Kinase Inhibition | mdpi.com |
| C-6 | Aryl Groups (e.g., 2,6-dichlorophenyl) | Potent enzyme inhibitory activity. | FGFR1 Inhibition | nih.gov |
| N-1 | Substituted Benzyl (B1604629) Groups | Essential for antispermatogenic activity. | Male Contraception | austinpublishinggroup.com |
Role of the 5-Chloro Moiety in Modulating Biological Interactions
The presence of a halogen atom, such as chlorine, at the C-5 position of the indazole ring plays a significant role in modulating the compound's interaction with its biological targets. Halogen substituents are known to influence a molecule's lipophilicity, electronic character, and metabolic stability. The 5-chloro moiety, in particular, has been incorporated into numerous designs of kinase inhibitors and other pharmacologically active agents. nih.gov
In the context of indazole arylsulfonamides developed as CCR4 antagonists, SAR studies revealed that only small substituents were well-tolerated at the C-5 and C-6 positions, making a chloro group a suitable choice. acs.org The electronegativity and size of the chlorine atom can lead to specific, favorable interactions within a protein's binding pocket, such as halogen bonding, which can enhance binding affinity and potency. For example, in a series of pyrimido[4,5-b]indole-2,4-diamines designed as VEGFR-2 inhibitors, the 5-chloro substitution was a key feature of the scaffold that led to potent and selective activity. nih.gov
| Compound Class | Role of 5-Chloro Moiety | Target | Reference |
|---|---|---|---|
| Indazole Arylsulfonamides | Small substituent tolerated at C-5, contributing to antagonist activity. | CCR4 | acs.org |
| Pyrimido[4,5-b]indoles | Key feature in a scaffold designed for potent and selective inhibition. | VEGFR-2 | nih.gov |
| Thiazole Derivatives | Small halogen substituents like chloro can induce excellent antimicrobial activity. | Antibacterial/Antifungal | mdpi.com |
Influence of N,N-Dimethylamine Substitution on Molecular Target Engagement
The 3-aminoindazole core is a well-established pharmacophore that serves as an effective "hinge-binding" fragment, particularly in the design of kinase inhibitors. nih.govnih.gov The amino group at the C-3 position can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site. nih.gov
The substitution of the primary amine with an N,N-dimethylamine group modifies these interaction capabilities. While a primary (-NH₂) or secondary (-NHR) amine can act as both a hydrogen bond donor and acceptor, the tertiary N,N-dimethylamine group can only function as a hydrogen bond acceptor. This change fundamentally alters the potential binding modes of the molecule. Furthermore, the two methyl groups introduce steric bulk, which can either create beneficial van der Waals interactions or cause steric clashes within the binding site, thereby influencing both potency and selectivity.
The presence of the N,N-dimethylamine moiety also increases the basicity of the nitrogen atom compared to a primary amine, which can affect the compound's solubility, cell permeability, and potential for forming salt bridges with acidic residues (like aspartate or glutamate) in the target protein. This modification is a key strategy for modulating the physicochemical properties and target engagement of 3-aminoindazole derivatives. nih.gov
Regioselectivity and Isomeric Effects on Pharmacological Profiles
The indazole scaffold is subject to tautomerism and can be substituted at either the N-1 or N-2 position of the pyrazole ring, leading to the formation of regioisomers. nih.gov The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-indazole form. nih.govnih.gov The synthesis of N-substituted indazoles often yields a mixture of N-1 and N-2 alkylated products, and achieving regioselectivity is a significant challenge in synthetic chemistry. beilstein-journals.org
The pharmacological profiles of N-1 and N-2 regioisomers can differ substantially. For certain indazol-3-carboxylic acid derivatives developed as antispermatogenic agents, it was found that the presence of a substituted benzyl group at the N-1 position was essential for biological activity; the corresponding N-2 benzyl isomer showed no activity. austinpublishinggroup.com This demonstrates that the orientation of the substituent on the pyrazole ring is critical for proper alignment within the target's binding site.
Comparative SAR Studies with Other Pharmacologically Relevant Indazole Derivatives
The SAR of 5-Chloro-N,N-dimethyl-1H-indazol-3-amine analogues can be better understood by comparing them to other classes of pharmacologically active indazoles. Many successful drugs and clinical candidates are based on the indazole scaffold, but with different substitution patterns that dictate their biological targets.
For instance, Pazopanib, a tyrosine kinase inhibitor, is an N-1 substituted indazole with a complex pyrimidine (B1678525) amine side chain at the C-3 position. Entrectinib (B1684687) is another kinase inhibitor that features a 3-aminoindazole core, demonstrating the importance of this moiety for activity against targets like ALK. nih.govmdpi.com In contrast, other derivatives function as CCR4 antagonists, where the C-3 position is substituted with a sulfonamide group instead of an amine. acs.org
A comparative analysis reveals key principles:
The C-3 Position: This is a critical interaction point. While 3-aminoindazoles are excellent hinge-binders for kinases, replacing the amine with a carboxamide or sulfonamide can direct the molecule toward different biological targets. nih.govnih.govacs.org
The N-1 Position: This position is frequently used to attach larger side chains that can extend into other pockets of a binding site, often to enhance selectivity and potency. The nature of the N-1 substituent is crucial for the activity of many indazole-based drugs. austinpublishinggroup.com
The Benzene Ring (C-4 to C-7): Substitutions here, such as the 5-chloro group, are used to fine-tune properties like potency, selectivity, and metabolism. The optimal substitution pattern on this ring is highly dependent on the specific target and the nature of the C-3 and N-1 substituents. acs.org
By comparing these diverse indazole series, it becomes clear that while the indazole core provides a foundational structure for biological activity, the specific combination of substituents at the C-3, N-1, and C-5 positions is what ultimately defines the molecule's therapeutic utility and mechanism of action.
Computational Chemistry and Molecular Modeling in the Study of 5 Chloro N,n Dimethyl 1h Indazol 3 Amine
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information on binding affinity and mode. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in medicinal chemistry. nih.gov
In the context of 5-Chloro-N,N-dimethyl-1H-indazol-3-amine, docking simulations can elucidate how it and its analogues might interact with various biological targets. For instance, studies on similar indazole derivatives have successfully used this technique to identify potential anticancer targets. A series of 3-amino substituted 5-azaindazoles were subjected to molecular docking studies with Murine double minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR), two proteins implicated in cancer. jocpr.comresearchgate.net The results revealed significant binding interactions with the active sites of these proteins. jocpr.comresearchgate.net
The binding energy, a key output of docking simulations, indicates the strength of the interaction. Lower binding energies typically suggest a more stable protein-ligand complex. In the study of 5-azaindazole derivatives, binding energies with the PBR receptor ranged from -257.9 to -286.3 kcal/mol. jocpr.comresearchgate.net One specific derivative, N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, showed a particularly high binding interaction with the MDM2 receptor, with a binding energy of -359.2 kcal/mol. jocpr.comresearchgate.net These simulations also identify specific amino acid residues involved in the interaction, such as Gln72 and His73 in the MDM2 active site. jocpr.comresearchgate.net
Similarly, docking studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives against the COVID-19 main protease (PDB ID: 6LU7) yielded binding energies ranging from –5.4 to –8.0 kcal/mol. nih.gov These studies highlight how computational docking can screen compound libraries against therapeutic targets and provide a structural basis for their potential mechanism of action, a strategy directly applicable to derivatives of this compound.
| Compound Type | Target Protein | Binding Energy Range (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 3-amino/alkoxy substituted 5-azaindazoles | PBR | -257.9 to -286.3 | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 |
| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2-p53 | -359.2 | GLN72, HIS73 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel molecules before they are synthesized, thus guiding rational drug design. nih.govchalcogen.ro
While specific QSAR studies on this compound were not found, the application of this methodology to structurally related heterocyclic compounds demonstrates its potential. For example, a QSAR study was performed on a series of novel benzenesulfonamides to model their cytotoxic activity against various cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and HeLa (cervical). nih.gov Using multiple linear regression (MLR), the researchers developed statistically significant models based on different topological (2D) and conformational (3D) molecular descriptors calculated using MOE software. nih.gov
In another study on benzimidazole (B57391) derivatives with antibacterial properties, QSAR analysis revealed significant correlations between the compounds' activity and various physicochemical parameters, including quantum chemical, topological, and chemical descriptors. chalcogen.ro Such models are used not only to predict activity but also to suggest specific structural modifications that could enhance biological effects. chalcogen.ro Similarly, a QSAR analysis of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives identified the most important parameters controlling their anticancer properties. mdpi.com
For this compound, a QSAR study would involve synthesizing a series of analogues with varied substituents and correlating their measured biological activity with calculated molecular descriptors. These descriptors could include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP), leading to a predictive model for designing more potent indazole-based compounds.
| QSAR Component | Description | Example Application |
|---|---|---|
| Dataset | A series of structurally related compounds with measured biological activity. | A library of this compound analogues tested for kinase inhibition. |
| Molecular Descriptors | Numerical values representing various physicochemical properties of the molecules (e.g., topological, electronic, steric). | LogP, molecular weight, dipole moment, connectivity indices. researchgate.net |
| Statistical Method | Algorithm used to correlate descriptors with activity (e.g., Multiple Linear Regression, Partial Least Squares). | Stepwise Multiple Linear Regression (MLR) was used to model the cytotoxicity of benzenesulfonamides. nih.gov |
| Predictive Model | A mathematical equation that can predict the activity of new, unsynthesized compounds. | An equation linking specific descriptors to the IC50 values against a cancer cell line. |
Molecular Dynamics Simulations and Conformational Ensemble Analysis
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of a docked pose, understanding the flexibility of the protein and ligand, and calculating binding free energies more accurately.
The utility of MD simulations has been demonstrated for the indazole scaffold. In a study of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives as potential anticancer agents, MD simulations were used to systematically evaluate the stability of the ligand-protein complexes. researchgate.net The simulations confirmed a consistent and robust binding of the most potent compounds within the target's binding site over time. researchgate.net
Similarly, MD simulations coupled with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations were employed to study novel 3-chloro-6-nitro-1H-indazole derivatives. tandfonline.com The MM/GBSA method is used to estimate the binding free energy of a complex, providing a more rigorous prediction of binding affinity than docking scores alone. The analysis for one potent compound revealed a very low net binding energy of -40.02 kcal/mol, indicating a highly stable complex. The study showed that the interaction was driven by both van der Waals and electrostatic energies. tandfonline.com
Applying these methods to this compound would involve placing the docked compound into a simulated physiological environment (water, ions) and running a simulation for several nanoseconds. The resulting trajectory would reveal the stability of key hydrogen bonds and hydrophobic interactions, the conformational changes of the ligand and protein, and provide a refined estimation of its binding affinity, thereby validating the docking results and offering deeper insights into its mechanism of action. researchgate.netnih.gov
In Silico Screening and Virtual Ligand Design Strategies
In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly narrows down the number of candidates for experimental testing, saving time and resources. Virtual ligand design involves the creation of novel molecules computationally, based on the structure of the target's active site.
Strategies for virtual screening and design often begin with an analysis of drug-likeness properties, such as those defined by Lipinski's Rule of Five. europeanreview.org These rules help filter out compounds that are less likely to become orally bioavailable drugs. Further in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis can predict the pharmacokinetic and toxicological properties of potential drug candidates. europeanreview.org
An example of this approach can be seen in the design of novel pyrazole-fused benzimidazole derivatives. europeanreview.org Researchers first designed a series of compounds in silico, then screened them using Lipinski's rules, ADMET analysis, and toxicity prediction. Only the derivatives that passed these computational filters and showed promising binding in molecular docking studies were selected for chemical synthesis and subsequent in vitro testing. europeanreview.org
For this compound, these strategies could be used to design a library of novel derivatives. By modifying substituents at various positions on the indazole ring, a virtual library can be created. This library would then be screened against a specific protein target using high-throughput docking. The top-scoring hits would undergo further analysis, such as MD simulations and ADMET prediction, to select a small number of highly promising candidates for synthesis and biological evaluation, streamlining the discovery of new and effective therapeutic agents based on the indazole scaffold. researchgate.net
Future Perspectives and Research Gaps
Unexplored Biological Targets and Emerging Therapeutic Applications
The indazole scaffold is a "privileged structure" in drug discovery, known to interact with a wide range of biological targets. researchgate.net For 5-Chloro-N,N-dimethyl-1H-indazol-3-amine, the exploration of its full biological activity profile is still in its early stages. Based on the activities of structurally related indazole derivatives, several unexplored biological targets and therapeutic applications warrant investigation.
Many indazole derivatives have been identified as potent inhibitors of various protein kinases, playing crucial roles in cancer therapy. nih.gov Marketed drugs like Pazopanib and Axitinib, which feature an indazole core, target vascular endothelial growth factor receptors (VEGFRs). mdpi.com Given that the 1H-indazole-3-amine structure is an effective hinge-binding fragment for kinases, it is plausible that this compound could be investigated as an inhibitor for a range of kinases implicated in oncology, beyond the well-trodden path of VEGFRs. nih.gov Potential targets could include fibroblast growth factor receptors (FGFRs), anaplastic lymphoma kinase (ALK), and Bcr-Abl kinase, which have been successfully targeted by other 3-aminoindazole derivatives. mdpi.com
Beyond oncology, the anti-inflammatory properties of indazoles are well-documented. nih.gov The compound Bindarit, for instance, inhibits the production of certain chemokines. nih.gov This suggests a potential therapeutic application for this compound in autoimmune diseases and inflammatory conditions. Further research could explore its activity against targets like cyclooxygenase (COX) enzymes or other mediators of inflammation.
Additionally, indazole derivatives have shown promise in treating neurodegenerative diseases, such as Alzheimer's, by inhibiting enzymes like glycogen (B147801) synthase kinase 3β (GSK-3β). nih.govnih.gov The specific substitution pattern of this compound may confer selectivity and potency for neurological targets that have yet to be explored.
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of substituted indazoles is a mature field, yet there is always a drive for more efficient, cost-effective, and environmentally friendly methods. Traditional syntheses often involve harsh conditions or the use of expensive catalysts.
A common route to 3-aminoindazoles involves the reaction of a substituted 2-fluorobenzonitrile (B118710) with hydrazine (B178648). nih.gov For this compound, this would likely start from a corresponding 2-fluoro-5-chlorobenzonitrile derivative. Future research could focus on optimizing this process through:
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.
Green Solvents: Replacing traditional organic solvents with greener alternatives like water, ethanol, or supercritical fluids would reduce the environmental impact of the synthesis. researchgate.net
Catalyst Development: While many syntheses are metal-catalyzed (e.g., using palladium or copper), the development of novel, cheaper, and more sustainable catalysts, including biocatalysts, could significantly improve the process. nih.govresearchgate.net For instance, copper-catalyzed cyclization reactions have been shown to be effective at ambient temperatures. researchgate.net
Furthermore, direct C-H functionalization techniques are emerging as powerful tools in organic synthesis. Applying these methods to the indazole core could provide novel pathways to this compound and its derivatives, bypassing multiple steps required in traditional linear syntheses.
Integration of Advanced Computational Approaches in Rational Drug Design and Optimization
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, accelerating the process from hit identification to lead optimization. sysrevpharm.orgresearchgate.net For a compound like this compound, computational methods can be pivotal in charting its future development.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a potential biological target is known, molecular docking simulations can predict how this compound might bind. emanresearch.org This can help prioritize which biological targets to test experimentally and guide the design of derivatives with improved affinity and selectivity. For example, docking studies could elucidate the binding mode of this compound within the ATP-binding pocket of various kinases. nih.gov
Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods can be employed. researchgate.net By comparing the structure of this compound to other known active indazole derivatives, pharmacophore models can be built to identify the key chemical features required for a specific biological activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can also establish mathematical relationships between the structural properties of a series of indazole compounds and their biological activities, helping to predict the potency of new derivatives. emanresearch.org
ADMET Prediction: Advanced computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. emanresearch.org Early in-silico assessment of this compound can help identify potential liabilities, such as poor bioavailability or potential toxicity, allowing for structural modifications to mitigate these issues before significant resources are invested in synthesis and testing.
Challenges and Opportunities in Indazole-Based Drug Discovery and Development
While the indazole scaffold holds immense promise, its development is not without challenges. A key issue is achieving selectivity, particularly for kinase inhibitors, as the ATP-binding site is highly conserved across the kinome. Off-target effects can lead to undesirable side effects. The opportunity here lies in leveraging subtle structural differences in the kinase domains to design highly selective inhibitors. The specific 5-chloro and 3-dimethylamino substitutions on the indazole ring of the title compound provide a unique chemical space to explore for achieving such selectivity.
Another challenge is overcoming drug resistance, a common problem in cancer therapy where tumors develop mutations that render drugs ineffective. researchgate.net The development of indazole-based compounds that can inhibit both wild-type and mutant forms of a target protein is a significant opportunity. mdpi.com Research into this compound could focus on its efficacy against known resistance mutations in targets like Bcr-Abl or EGFR.
The intellectual property landscape for kinase inhibitors is crowded. However, the unique structure of this compound and its future derivatives may offer an opportunity to secure novel patents, provided they demonstrate unique biological activities or improved pharmacological properties over existing agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
